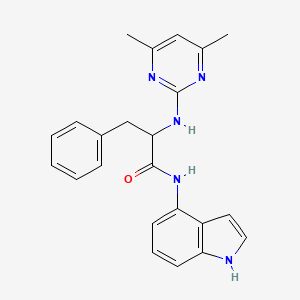
5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole, also known as ACBO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ACBO belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and pain. 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has also been shown to bind to the estrogen receptor alpha (ERα), which may contribute to its antitumor activity against breast cancer cells.
Biochemical and Physiological Effects
5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in scientific research studies. In animal models of arthritis and pain, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole was found to reduce inflammation and pain by inhibiting COX-2 and LOX. 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects in Alzheimer's disease. Additionally, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has been shown to induce apoptosis (programmed cell death) in breast cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and stability, as well as its diverse biological activities. However, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Therefore, it is important to use appropriate safety precautions when handling 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole, including:
1. Investigating the potential of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole as a treatment for other types of cancer, such as prostate cancer and lung cancer.
2. Exploring the mechanisms of action of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole in more detail, including its effects on other enzymes and receptors in the body.
3. Developing new synthetic methods for 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole that may increase its yield and purity.
4. Investigating the pharmacokinetics and pharmacodynamics of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole in animal models and humans to determine its optimal dosage and administration route.
5. Conducting clinical trials of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole in humans to evaluate its safety and efficacy as a therapeutic agent for various diseases.
Conclusion
In conclusion, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is a promising chemical compound that has gained significant attention in scientific research due to its diverse biological activities. 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has shown potential as a therapeutic agent for various diseases, including arthritis, pain, cancer, and Alzheimer's disease. However, further research is needed to fully understand the mechanisms of action of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl hydrazine with ethyl oxalyl chloride to form 3-(4-chlorobenzyl)-5-oxo-1,2,4-oxadiazolidine-2-carboxylic acid ethyl ester. This intermediate is then reacted with sodium azide and triethylamine to form 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole. The overall yield of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is approximately 60%, and the purity of the compound can be confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has shown potential as a therapeutic agent in various scientific research studies. One study found that 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole exhibited anti-inflammatory and analgesic effects in animal models of arthritis and pain. Another study showed that 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole had antitumor activity against human breast cancer cells in vitro. Additionally, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has been investigated for its potential as a treatment for Alzheimer's disease, as it was found to inhibit the formation of amyloid beta peptides, which are known to contribute to the development of the disease.
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9/h1-4,9,14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULQYZJENKCEMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-indol-4-yl)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B603212.png)
![N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B603214.png)

![2-{[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B603216.png)
![5-[(5-Methylfuran-2-yl)(pyrrolidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603221.png)
![1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603222.png)
![5-amino-1-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603223.png)
![5-(Piperidin-1-yl(thiophen-3-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603224.png)
![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603225.png)
![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)
![5-{(3-Fluorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603233.png)
